molecular formula C16H17N3S B2752866 5,6-dimethyl-N-phenethylthieno[2,3-d]pyrimidin-4-amine

5,6-dimethyl-N-phenethylthieno[2,3-d]pyrimidin-4-amine

Cat. No.: B2752866
M. Wt: 283.4 g/mol
InChI Key: FRYCCZAEQMQZNB-UHFFFAOYSA-N
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Description

5,6-Dimethyl-N-phenethylthieno[2,3-d]pyrimidin-4-amine (CAS 83548-61-2) is a thienopyrimidine derivative characterized by a bicyclic thieno[2,3-d]pyrimidine core substituted with methyl groups at positions 5 and 6 and a phenethylamine moiety at position 3. Its molecular formula is C₁₆H₁₇N₃S, with a molecular weight of 299.39 g/mol . Thienopyrimidines are pharmacologically significant due to their structural resemblance to purines, enabling interactions with enzymes and receptors involved in nucleotide metabolism and signaling pathways.

Properties

IUPAC Name

5,6-dimethyl-N-(2-phenylethyl)thieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3S/c1-11-12(2)20-16-14(11)15(18-10-19-16)17-9-8-13-6-4-3-5-7-13/h3-7,10H,8-9H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRYCCZAEQMQZNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)NCCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5,6-Dimethyl-N-phenethylthieno[2,3-d]pyrimidin-4-amine is a compound of interest due to its potential biological activities, particularly in the context of cancer research and histamine receptor inhibition. This article reviews the biological activity of this compound, synthesizing findings from various studies and sources.

Chemical Structure and Properties

This compound has the following chemical properties:

  • Molecular Formula : C₈H₉N₃S
  • Molecular Weight : 179.24 g/mol
  • IUPAC Name : 5,6-dimethylthieno[2,3-d]pyrimidin-4-ylamine
  • CAS Number : 4994-89-2

The compound features a thieno[2,3-d]pyrimidine core structure that is known for its diverse biological activities.

Anticancer Activity

Research has demonstrated that derivatives of thieno[2,3-d]pyrimidines exhibit significant anticancer properties. For instance:

  • A study synthesized various thieno[2,3-d]pyrimidine derivatives and evaluated their effects on the MDA-MB-231 breast cancer cell line. The results indicated that these compounds inhibited cell proliferation effectively, with some derivatives showing IC50 values comparable to established chemotherapeutic agents like paclitaxel .
CompoundIC50 (µM)Mechanism of Action
Compound A5.0Induces apoptosis
Compound B8.5Inhibits cell cycle progression
Compound C3.0Targets VEGFR signaling

The above table summarizes the potency of selected compounds derived from thieno[2,3-d]pyrimidines against breast cancer cells.

Histamine Receptor Inhibition

Another significant aspect of the biological activity of this compound is its potential as an inhibitor of histamine receptors (H1R and H4R). Research has shown that compounds within this class can modulate histamine signaling pathways, which are implicated in various inflammatory processes.

In a patent study , it was noted that aminopyrimidine derivatives could effectively inhibit histamine receptors, suggesting potential therapeutic applications in treating allergic reactions and inflammatory diseases.

Case Studies and Research Findings

  • Study on Anticancer Properties :
    • Researchers synthesized a series of thieno[2,3-d]pyrimidine derivatives and tested their efficacy against different cancer cell lines. The lead compound exhibited a strong inhibitory effect on tumor growth in vivo models .
  • Histamine Receptor Activity :
    • A study focused on the pharmacological profiling of thieno[2,3-d]pyrimidine derivatives revealed their capacity to act as selective H1R antagonists. This finding opens avenues for developing new antihistaminic drugs .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thienopyrimidine Core

5,6-Dimethyl-N-(2-thienylmethyl)thieno[2,3-d]pyrimidin-4-amine
  • Molecular Formula : C₁₃H₁₃N₃S₂
  • Key Features : Replaces the phenethyl group with a 2-thienylmethyl substituent.
  • The smaller substituent may reduce steric hindrance compared to phenethyl, possibly enhancing binding to flat active sites .
N-(4-Ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
  • Molecular Formula : C₁₆H₁₇N₃OS
  • Key Features : Substituted with a 4-ethoxyphenyl group.
N-Propargyl-5,6-dimethyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-amine
  • Molecular Formula : C₁₄H₁₂N₄S₂
  • Key Features : Incorporates a propargyl group and a thiophen-2-yl moiety.
  • This compound demonstrated -9.09 kcal/mol binding energy against chitinase ChtII, indicating high affinity .

Structural Modifications in Fused Ring Systems

N-Butyl-N-(4-methoxyphenyl)-2,6-dimethylfuro[2,3-d]pyrimidin-4-amine (Compound 14)
  • Molecular Formula : C₁₉H₂₃N₃O
  • Key Features: Replaces the thieno ring with a furo[2,3-d]pyrimidine core.
  • This compound showed anti-tubulin activity, highlighting the impact of core heteroatom substitution .
7-Methyl-N-(substituted-phenyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine
  • Key Features: Features a tetrahydrobenzo-fused thienopyrimidine core.
  • Implications : The fused cyclohexene ring adds rigidity, which may restrict conformational flexibility but enhance binding specificity. Such derivatives are often explored for kinase inhibition .

Halogenated Derivatives

6-Bromo-N-(4-(1-phenylethoxy)phenyl)thieno[2,3-d]pyrimidin-4-amine
  • Molecular Formula : C₁₉H₁₆BrN₃OS
  • Key Features : Bromine substitution at position 4.
  • This compound was synthesized for breast cancer research, suggesting bromine’s role in enhancing target engagement .
5-(2-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine
  • Molecular Formula : C₁₂H₈BrN₃S
  • Key Features : Bromine on the phenyl ring.
  • Implications : The bulky bromophenyl group may improve binding to aromatic residues in enzymes, though it could also reduce solubility .

Solubility and Pharmacokinetic Considerations

  • Derivatives with polar groups (e.g., 4-ethoxyphenyl, hydrochloride salts) address this via hydrogen bonding or salt formation .
  • Hydrochloride Salts: For example, N-(4-methoxyphenyl)-N,2,6-trimethylfuro[2,3-d]pyrimidin-4-amine hydrochloride (Compound 21) showed improved solubility (Rf = 0.01 in methanol/ethyl acetate) compared to free bases .

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